molecular formula C6H10N2O8+2 B13387175 [(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium

[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium

Cat. No.: B13387175
M. Wt: 238.15 g/mol
InChI Key: DMMQZIBZUALXRG-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isosorbide dinitrate is synthesized from isosorbide, which is derived from sorbitol. The synthesis involves nitration of isosorbide using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

In industrial settings, isosorbide dinitrate is produced by carefully controlling the nitration reaction to ensure high yield and purity. The process involves the use of large-scale reactors and stringent safety measures due to the explosive nature of the nitrating agents .

Chemical Reactions Analysis

Types of Reactions

Isosorbide dinitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Isosorbide mononitrate and nitric acid.

    Reduction: Isosorbide and nitric oxide.

    Oxidation: Various nitrogen oxides.

Mechanism of Action

Isosorbide dinitrate works by releasing nitric oxide, which activates the enzyme guanylate cyclase. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle fibers in blood vessels. The relaxation of these muscles results in vasodilation, which reduces the workload on the heart and improves blood flow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isosorbide dinitrate is unique in its balance of onset and duration of action, making it suitable for both acute and chronic management of angina pectoris. Its ability to be administered in various forms also adds to its versatility .

Properties

Molecular Formula

C6H10N2O8+2

Molecular Weight

238.15 g/mol

IUPAC Name

[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium

InChI

InChI=1S/C6H10N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2,(H,9,10)(H,11,12)/q+2/t3-,4+,5-,6-/m1/s1

InChI Key

DMMQZIBZUALXRG-JGWLITMVSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)O)O[N+](=O)O

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)O)O[N+](=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.